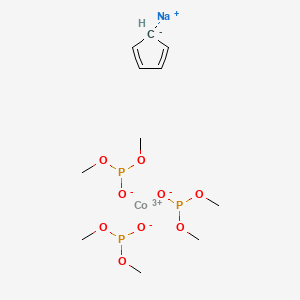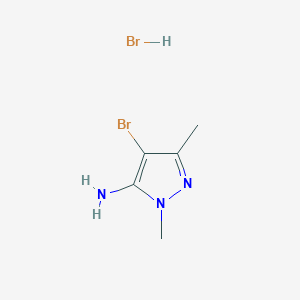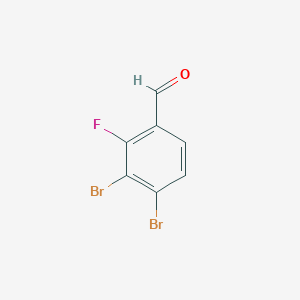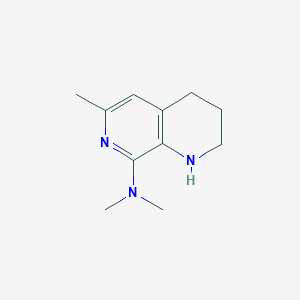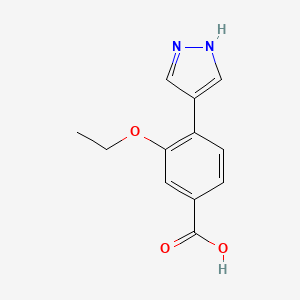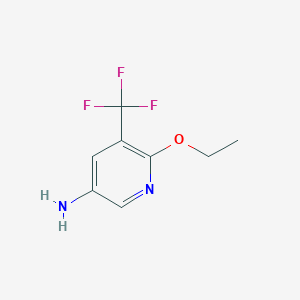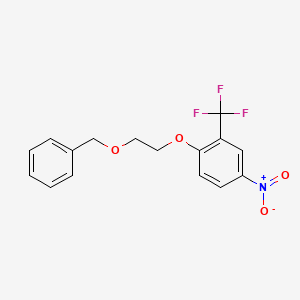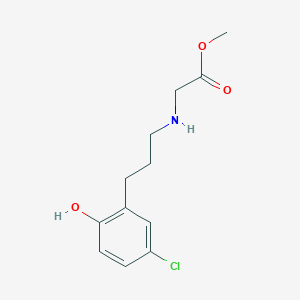
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-SKF-82957 hydrobromide is a chemical compound known for its role as a selective dopamine D1 receptor agonist
準備方法
The synthesis of ®-SKF-82957 hydrobromide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound through a series of reactions involving halogenation and cyclization.
Hydrobromination: The intermediate is then subjected to hydrobromination using hydrogen bromide in an aprotic solvent like DMPU (dimethylpropyleneurea) to yield the hydrobromide salt.
Purification: The final product is purified through recrystallization or chromatography to obtain ®-SKF-82957 hydrobromide in high purity.
Industrial production methods for ®-SKF-82957 hydrobromide are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
®-SKF-82957 hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may produce dehydrogenated derivatives.
科学的研究の応用
®-SKF-82957 hydrobromide has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of dopamine D1 receptors in brain function and behavior. Researchers use this compound to investigate the effects of D1 receptor activation on neuronal signaling and plasticity.
Pharmacology: This compound is employed in drug development to explore potential treatments for neurological disorders such as Parkinson’s disease and schizophrenia. Its ability to selectively activate D1 receptors makes it a valuable tool for understanding dopaminergic mechanisms.
Medicine: In medical research, ®-SKF-82957 hydrobromide is used to study the effects of dopamine receptor modulation on various physiological processes, including motor control and cognitive function.
Industry: The compound is also used in the development of diagnostic tools and assays for detecting dopamine receptor activity in biological samples.
作用機序
®-SKF-82957 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic AMP (cAMP) within the cell. The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function and signaling pathways. The compound’s ability to modulate dopaminergic signaling makes it a valuable tool for studying the molecular mechanisms underlying dopamine-related disorders.
類似化合物との比較
®-SKF-82957 hydrobromide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some related compounds include:
SKF-81297 hydrobromide: Another selective D1 receptor agonist with similar pharmacological properties but different chemical structure.
Dihydro-β-erythroidine hydrobromide: A compound with anticholinergic properties used in neuroscience research.
L-tyrosine hydrobromide: A compound used in optoelectronic applications.
The uniqueness of ®-SKF-82957 hydrobromide lies in its specific binding affinity and efficacy at dopamine D1 receptors, making it a preferred choice for studies focused on dopaminergic signaling.
特性
CAS番号 |
288262-87-3 |
|---|---|
分子式 |
C17H19BrClNO2 |
分子量 |
384.7 g/mol |
IUPAC名 |
(5R)-9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |
InChI |
InChI=1S/C17H18ClNO2.BrH/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11;/h2-6,9,14,20-21H,7-8,10H2,1H3;1H/t14-;/m1./s1 |
InChIキー |
BCZHWHQKKPEORG-PFEQFJNWSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)O)O)Cl.Br |
異性体SMILES |
CN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Cl.Br |
正規SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)
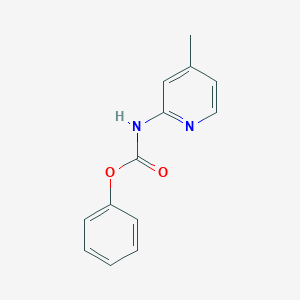
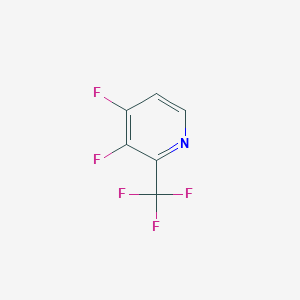

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
